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3-Chloro-4-methoxycinnamic acid Documentation Hub

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  • Product: 3-Chloro-4-methoxycinnamic acid
  • CAS: 58236-76-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Chloro-4-methoxycinnamic Acid

This technical guide is structured to serve as a primary reference for laboratory personnel and drug discovery scientists working with 3-Chloro-4-methoxycinnamic acid . It synthesizes physicochemical data, synthetic prot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a primary reference for laboratory personnel and drug discovery scientists working with 3-Chloro-4-methoxycinnamic acid . It synthesizes physicochemical data, synthetic protocols, and reactivity profiles into a cohesive monograph.

Pharmacophore Scaffold & Synthetic Intermediate

Executive Summary

3-Chloro-4-methoxycinnamic acid (CAS: 32375-10-1) is a functionalized phenylpropanoid derivative widely utilized in medicinal chemistry. Characterized by a "push-pull" electronic architecture—owing to the electron-donating methoxy group and the electron-withdrawing chlorine atom—it serves as a critical intermediate for synthesizing TRP channel modulators , anti-inflammatory agents , and tyrosine kinase inhibitors .

This guide provides a validated synthetic workflow, structural analysis, and handling protocols to ensure reproducibility and safety in high-throughput and bench-scale applications.

Physicochemical Profile

Data summarized for rapid reference during formulation and synthesis planning.

PropertyValue / DescriptionNote
CAS Number 32375-10-1Primary identifier
Molecular Formula

Molecular Weight 212.63 g/mol
Appearance White to off-white crystalline solid
Melting Point 210–214 °C (Typical)Verify experimentally per batch
Solubility DMSO, DMF, Methanol (Hot)Poor solubility in water
pKa (Calc.) ~4.3 – 4.5Comparable to cinnamic acid (4.[1][2][3][4]44)
LogP (Calc.) ~2.5Moderate lipophilicity
Electronic Effect

,

Net inductive withdrawal, resonance donation

Structural & Electronic Analysis

The reactivity of 3-Chloro-4-methoxycinnamic acid is defined by the substitution pattern on the benzene ring.

  • Electronic "Push-Pull": The 4-methoxy group (para) acts as a strong resonance donor, increasing electron density in the aromatic ring and making it susceptible to electrophilic aromatic substitution, although the 3-chloro group (meta) provides inductive deactivation.

  • Olefin Geometry: The compound predominantly exists in the (E)-configuration (trans), which is thermodynamically favored and essential for biological recognition in enzyme pockets (e.g., kinase domains).

  • Acidic Functionality: The carboxylic acid tail allows for rapid derivatization into amides (via coupling reagents like EDC/HOBt) or esters , which are often the bioactive forms in TRP channel studies.

Validated Synthetic Protocol

Method: Knoevenagel Condensation (Verley-Doebner Modification) Objective: Synthesis of 3-Chloro-4-methoxycinnamic acid from 3-chloro-4-methoxybenzaldehyde.

Reaction Workflow

This pathway is preferred over the Heck reaction for its scalability, lower cost, and metal-free conditions.

SynthesisWorkflow Aldehyde 3-Cl-4-OMe Benzaldehyde Inter Intermediate Enolate Aldehyde->Inter Condensation Malonic Malonic Acid Malonic->Inter Base Piperidine (Cat.) Pyridine (Solvent) Base->Inter Catalysis Decarb Decarboxylation (-CO2) Inter->Decarb Heat (90°C) Product 3-Chloro-4-methoxy- cinnamic acid Decarb->Product Acid Workup (HCl)

Caption: Step-wise Knoevenagel condensation workflow for the synthesis of the target cinnamic acid derivative.

Step-by-Step Methodology

Reagents:

  • 3-Chloro-4-methoxybenzaldehyde (1.0 eq)[1][2]

  • Malonic acid (1.5 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Pyridine (Volume: 3-5 mL per gram of aldehyde)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve the aldehyde and malonic acid in pyridine.

  • Initiation: Add piperidine dropwise. Note: A mild exotherm may occur.

  • Reflux: Heat the mixture to 80–90°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The evolution of

    
     bubbles indicates the decarboxylation step is active.
    
  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into an excess of ice-cold HCl (2M) with vigorous stirring. The pyridine will solubilize as a salt, precipitating the crude acid.

  • Isolation: Filter the white precipitate. Wash thoroughly with cold water to remove residual pyridine hydrochloride.

  • Purification: Recrystallize from Ethanol/Water (9:1) or glacial acetic acid to yield high-purity needles.

Critical Control Point: Ensure complete decarboxylation by maintaining heat until gas evolution ceases. Premature stopping leads to the isolation of the benzylidenemalonic acid intermediate.

Reactivity & Derivatization Map

Researchers utilize this scaffold primarily to generate libraries of bioactive amides and esters.

ReactivityTree Core 3-Chloro-4-methoxy- cinnamic acid AcylChl Acyl Chloride (SOCl2 / DMF cat.) Core->AcylChl Activation Ester Esters (Prodrugs) Core->Ester + Alcohols (Acid Cat.) Reduct Hydrocinnamic Acid (H2 / Pd-C) Core->Reduct Hydrogenation Amide Cinnanamides (Bioactive Core) AcylChl->Amide + Amines

Caption: Primary derivatization pathways. The amide route (center) is most critical for TRP channel antagonist synthesis.

Key Reactions:
  • Amide Coupling: The acid chloride intermediate (generated via Thionyl Chloride) reacts with substituted anilines to form cinnamamides . These derivatives are potent antagonists for TRPV4 and TRPA1 channels.

  • Esterification: Reaction with simple alcohols (MeOH, EtOH) yields esters used in UV-absorption studies and as lipophilic prodrugs.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) reduces the double bond to form the dihydro-  analog (propionic acid derivative), often used as a negative control in biological assays to test the necessity of the 
    
    
    
    -unsaturation.

Biological Applications & Therapeutic Potential

The 3-chloro-4-methoxy substitution pattern is not arbitrary; it is a specific "privileged structure" in drug design.

  • TRP Channel Modulation: Derivatives of this acid are explored as antagonists for Transient Receptor Potential (TRP) channels, specifically implicated in pain signaling and neurogenic inflammation. The chlorine atom occupies a hydrophobic pocket in the receptor, enhancing binding affinity compared to the non-chlorinated analog.

  • Anti-Inflammatory: Cinnamic acid derivatives inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2. The methoxy group improves cell permeability, while the acid moiety chelates metal ions in metalloenzymes.

  • Insulin Secretion: Related methoxy-cinnamic acids have been shown to stimulate insulin secretion, with the halogenated derivatives offering improved metabolic stability against liver oxidation.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves.
Eye Irritation H319: Causes serious eye irritationUse safety goggles. Rinse immediately if exposed.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood. Dust is an irritant.

Storage: Store in a cool, dry place away from strong oxidizers. Keep container tightly closed to prevent moisture absorption, which can degrade the carboxylic acid functionality over time.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Chloro-4-methoxycinnamic acid. (Accessed 2024).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24882976, 3-Chloro-4-methoxycinnamic acid.

  • ChemicalBook. 3-Chloro-4-methoxycinnamic acid Properties and Synthesis.

  • Deng, Y., et al. (2011). Synthesis and biological evaluation of cinnamic acid derivatives as potent inhibitors of Mycobacterium tuberculosis. MedChemComm. (Contextual grounding for cinnamic acid antibacterial scaffolds).
  • Gunia-Krzyżak, A., et al. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International Journal of Cosmetic Science.

Sources

Exploratory

The Cinnamoyl Scaffold in Medicinal Chemistry: From Synthetic Protocols to Molecular Targets

[1] Executive Summary The cinnamic acid (3-phenyl-2-propenoic acid) scaffold represents a "privileged structure" in medicinal chemistry, defined by its -unsaturated carbonyl moiety. This conjugated system serves as a Mic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The cinnamic acid (3-phenyl-2-propenoic acid) scaffold represents a "privileged structure" in medicinal chemistry, defined by its


-unsaturated carbonyl moiety. This conjugated system serves as a Michael acceptor, enabling covalent interactions with cysteine residues in critical biological targets.[1] This guide provides a technical deep-dive into the design, synthesis, and pharmacological optimization of cinnamic acid derivatives (CADs).[2] We move beyond basic reviews to explore the causal link between synthetic architecture and molecular mechanism, specifically focusing on the Nrf2/NF-

B axis and histone deacetylase (HDAC) inhibition.

The Pharmacophore: The Michael Acceptor System

The biological versatility of CADs stems from the reactivity of the alkene linker connecting the aromatic ring and the carboxylic acid.

  • Electrophilicity: The

    
    -carbon is electron-deficient, making it susceptible to nucleophilic attack by thiol groups (e.g., Cys-151 on Keap1).
    
  • Rigidity: The double bond restricts conformational freedom, orienting the aromatic ring and the carboxylic head group to fit specific binding pockets (e.g., the hydrophobic tube of HDACs).

  • Bioisosterism: The carboxylic acid can be modified into hydroxamic acids (for zinc binding), esters (prodrugs), or amides to alter solubility and target affinity.

Synthetic Architectures & Protocols

While the Perkin reaction is historically significant, modern medicinal chemistry relies on the Knoevenagel Condensation and Heck Coupling for their milder conditions and functional group tolerance.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow of selecting a synthetic route based on substrate availability and desired geometry.

SyntheticRoutes Start Target Structure Aldehyde Aryl Aldehyde (Start Material) Start->Aldehyde If CHO available Halide Aryl Halide (Start Material) Start->Halide If X available Knoevenagel Knoevenagel Condensation (Malonic Acid + Base) Aldehyde->Knoevenagel Mild, High Yield Perkin Perkin Reaction (Anhydride + High Heat) Aldehyde->Perkin Harsh, Low Yield Heck Heck Coupling (Acrylate + Pd Cat) Halide->Heck Versatile, Pd cost Product Cinnamic Acid Derivative (E-isomer dominant) Knoevenagel->Product Heck->Product Perkin->Product

Caption: Decision matrix for synthetic route selection. Green nodes indicate preferred modern pathways.

Standard Operating Protocol: Knoevenagel Condensation

This protocol is optimized for generating substituted cinnamic acids with high E-selectivity, essential for biological activity.

Objective: Synthesis of 4-hydroxycinnamic acid (p-Coumaric acid) analogue. Scale: 10 mmol.

  • Reagents:

    • 4-Hydroxybenzaldehyde (1.22 g, 10 mmol)

    • Malonic acid (1.25 g, 12 mmol)

    • Pyridine (3.0 mL, Solvent/Base)

    • Piperidine (0.1 mL, Catalyst)

    • HCl (1M, for precipitation)

  • Procedure:

    • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Dissolution: Add the aldehyde and malonic acid to the pyridine.[3] Stir until dissolved.

    • Catalysis: Add piperidine. The reaction is exothermic; a slight temperature rise indicates initiation.

    • Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Note: Evolution of CO2 bubbles indicates decarboxylation is proceeding.

    • Quench: Cool the mixture to room temperature. Pour slowly into 50 mL of ice-cold 1M HCl with vigorous stirring. The pyridine is neutralized, and the product precipitates.

    • Isolation: Filter the white/off-white solid using a Büchner funnel.[3] Wash with ice-cold water (3 x 10 mL) to remove pyridinium salts.

    • Purification: Recrystallize from hot ethanol/water (1:1).

Validation Check:

  • Melting Point: 210–213°C (Lit. value).

  • 1H NMR (DMSO-d6): Look for the characteristic doublets of the alkene protons at

    
     6.3–6.5 (d, J=16 Hz, 
    
    
    
    -H) and
    
    
    7.4–7.6 (d, J=16 Hz,
    
    
    -H). The J-value of ~16 Hz confirms the trans (E) geometry.

Mechanistic Pharmacology: The Nrf2/NF- B Crosstalk[4]

The therapeutic efficacy of CADs in chronic diseases (cancer, neurodegeneration, diabetes) is largely attributed to their dual ability to activate Nrf2 (antioxidant defense) and inhibit NF-


B (inflammation).
Mechanism of Action[5][6][7][8][9]
  • Nrf2 Activation: Under basal conditions, Nrf2 is sequestered by Keap1 and targeted for ubiquitination. CADs, acting as Michael acceptors, alkylate reactive cysteine residues (Cys-151, Cys-273, Cys-288) on Keap1. This conformational change prevents Nrf2 degradation, allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE).

  • NF-

    
    B Inhibition:  CADs inhibit the phosphorylation of I
    
    
    
    B
    
    
    , preventing the release and nuclear translocation of the NF-
    
    
    B p65/p50 complex. This reduces the expression of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).[4][5]
Visualization: Signaling Pathway

Mechanism cluster_nucleus Nuclear Events CAD Cinnamic Acid Derivative (Michael Acceptor) Keap1 Keap1 (Cys-SH rich) CAD->Keap1 Alkylation (Cys-151) IKK IKK Complex CAD->IKK Inhibits Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Releases ARE ARE Promoter Nrf2_Cyto->ARE Translocation IkB IκBα IKK->IkB Phosphorylation (Blocked) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters InflamGene Pro-Inflammatory Genes (TNF-α, IL-6) NFkB->InflamGene Translocation Blocked Nucleus Nucleus AntioxGene Antioxidant Genes (HO-1, NQO1) ARE->AntioxGene Transcription

Caption: Dual mechanism of CADs: Activation of cytoprotective Nrf2 and suppression of inflammatory NF-κB.[6][4]

Structure-Activity Relationships (SAR)[6]

Optimizing the cinnamic acid scaffold requires precise modification of three regions: the aromatic ring, the linker, and the carboxylic tail.

Table 1: SAR Summary for Cinnamic Acid Derivatives
Structural RegionModificationEffect on ActivityMechanistic Rationale
Aromatic Ring 3,4-Dihydroxy (Catechol)Increased AntioxidantEnhanced radical scavenging; mimics caffeic acid.
4-Methoxy / 3,4,5-TrimethoxyIncreased AnticancerImproved lipophilicity; tubulin polymerization inhibition.
Bulky hydrophobic (e.g., Naphthyl)Increased HDAC InhibitionBetter fit in the hydrophobic "cap" region of HDAC enzymes.
Alkene Linker

-Methyl /

-Cyano
Variable Can increase metabolic stability but may reduce Michael acceptor reactivity due to sterics.
Hydrogenation (Single bond)Decreased ActivityLoss of Michael acceptor capability; loss of rigidity.
Carboxyl Tail Hydroxamic Acid (-CONHOH)Critical for HDACChelates Zinc ion (Zn2+) in the HDAC active site.
EsterificationIncreased BioavailabilityProdrug strategy; improves cellular uptake (lipophilicity).
Nitric Oxide (NO) Donor LinkerNew Hybrid ActivityVasodilation + Anti-inflammatory synergy (e.g., for atherosclerosis).

Case Studies & Future Perspectives

Case Study: Panobinostat (HDAC Inhibitor)

Panobinostat is a quintessential example of a cinnamic acid derivative optimized for oncology.

  • Structure: A cinnamic hydroxamic acid backbone.[7]

  • Mechanism: The cinnamoyl linker spans the channel of the histone deacetylase enzyme, placing the hydroxamic acid group in position to chelate the catalytic Zinc ion.

  • Outcome: Hyperacetylation of histones, reactivation of tumor suppressor genes, and apoptosis in multiple myeloma cells.

Future Direction: NO-Donating Hybrids

Current research focuses on "Multi-Target-Directed Ligands" (MTDLs). By coupling cinnamic acid with nitric oxide (NO) donors (e.g., furoxans or nitrate esters), researchers are developing hybrids that treat cardiovascular complications in diabetes. The cinnamic moiety reduces oxidative stress (Nrf2), while the released NO improves endothelial function.

References

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). Multitarget Molecular Hybrids of Cinnamic Acids. Molecules. Link

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Link

  • Ruijter, E., et al. (2011). Recent Advances in the Synthesis of Cinnamic Acid Derivatives. Chemical Reviews. Link

  • Dinkova-Kostova, A. T., et al. (2001). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. PNAS. Link

  • Bezerra, D. P., et al. (2017). Overview of the Therapeutic Potential of Piplartine (Piperlongumine). European Journal of Pharmaceutical Sciences. Link

  • BenchChem Protocols. (2025). Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-4-methoxycinnamic acid via Knoevenagel condensation

Application Note: High-Purity Synthesis of 3-Chloro-4-methoxycinnamic Acid Executive Summary This guide details the synthesis of 3-Chloro-4-methoxycinnamic acid , a critical -unsaturated carboxylic acid intermediate used...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Chloro-4-methoxycinnamic Acid

Executive Summary

This guide details the synthesis of 3-Chloro-4-methoxycinnamic acid , a critical


-unsaturated carboxylic acid intermediate used in the development of anti-inflammatory agents, metabolic modulators, and polymer precursors.

While the classic Knoevenagel condensation often yields esters or dicarboxylic acids, this protocol focuses on the Doebner Modification . This variant utilizes a pyridine-base system to promote simultaneous condensation and decarboxylation, delivering the desired mono-carboxylic acid with high trans (


) stereoselectivity.

Two protocols are provided:

  • Protocol A (Standard): Pyridine/Piperidine reflux (High reliability).

  • Protocol B (Green): DABCO-catalyzed (Reduced toxicity, high speed).

Scientific Foundation & Mechanism

The synthesis involves the reaction of 3-chloro-4-methoxybenzaldehyde with malonic acid .

  • Electronic Considerations: The methoxy group at the 4-position is an electron-donating group (EDG), which slightly deactivates the aldehyde carbonyl toward nucleophilic attack compared to nitro- or halo-only substituted benzaldehydes. Consequently, this substrate requires thermal activation (reflux) and a strong base catalyst to drive the reaction to completion.

  • Stereoselectivity: The reaction thermodynamically favors the (

    
    )-isomer (trans) due to steric hindrance in the transition state.
    
Reaction Pathway (Doebner Modification)

Knoevenagel_Mechanism Reagents Reagents: 3-Cl-4-OMe-Benzaldehyde + Malonic Acid Enolate Step 1: Enolate Formation (Base deprotonates Malonic Acid) Reagents->Enolate Base (Pyridine/Piperidine) Aldol Step 2: Nucleophilic Attack (Aldol Intermediate) Enolate->Aldol Carbonyl Attack Dehydration Step 3: Dehydration (Formation of Diacid Alkene) Aldol->Dehydration -H2O Decarb Step 4: Decarboxylation (Loss of CO2 via Cyclic TS) Dehydration->Decarb Heat (Reflux) Product Final Product: (E)-3-Chloro-4-methoxycinnamic acid Decarb->Product -CO2

Figure 1: Mechanistic flow of the Doebner modification. Note that decarboxylation (Step 4) is driven by heat and is irreversible, pushing the equilibrium forward.

Experimental Protocols

Protocol A: Classic Pyridine-Piperidine Method

Best for: Scale-up, maximum yield reliability, and difficult substrates.

Safety Warning: Pyridine is toxic and has a noxious odor. Piperidine is a corrosive, flammable liquid. Perform all operations in a fume hood.

Reagents:

  • 3-Chloro-4-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (2.0 eq) – Excess required to drive kinetics.

  • Pyridine (Solvent/Base, 3-5 volumes relative to aldehyde mass)

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (e.g., 5.0 g) in pyridine (15 mL).

  • Add: Add malonic acid (6.0 g, ~2 eq) and piperidine (0.25 mL).

  • Reflux: Attach a reflux condenser. Heat the mixture to 80–100°C (oil bath).

    • Observation: Vigorous evolution of

      
       gas (bubbling) will occur. This is the indicator of the decarboxylation step.
      
  • Monitor: Continue reflux for 2–4 hours until gas evolution ceases and TLC indicates consumption of the aldehyde.

  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing ice-cold water (100 mL) mixed with concentrated HCl (enough to neutralize pyridine and reach pH ~2).

    • Why: Acidification protonates the cinnamate salt, causing the free acid to precipitate.

  • Isolation: Filter the resulting white/off-white precipitate under vacuum. Wash the cake thoroughly with cold water to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid if high purity is required.

Protocol B: Green DABCO-Catalyzed Method

Best for: Rapid synthesis, avoiding pyridine toxicity.

Reagents:

  • 3-Chloro-4-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.2 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Ethanol (if microwave is used)

Step-by-Step Procedure:

  • Mix: Combine aldehyde (1.0 eq), malonic acid (1.5 eq), and DABCO (20 mol%) in DMF (minimal volume to dissolve).

  • Heat:

    • Conventional:[2][3] Heat at 100–110°C for 60–90 minutes.

    • Microwave: Irradiate at 300W, 100°C for 5–10 minutes .

  • Workup: Pour the hot reaction mixture into crushed ice.

  • Precipitate: The product may precipitate immediately. If not, acidify with dilute HCl to pH 2.

  • Purify: Filter and wash with cold water. Recrystallize from Ethanol.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylation.Ensure reflux is maintained until all gas evolution stops. Do not stop early.
Oiling Out Product is not crystallizing upon acidification.[4]The product may be forming a supersaturated solution.[5] Scratch the glass or seed with a crystal. Cool to 0°C.
Dark Product Oxidation of phenol/aldehyde impurities.Perform reaction under Nitrogen atmosphere. Recrystallize with activated charcoal.
Sticky Solid Residual solvent (Pyridine/DMF).Wash filter cake copiously with dilute HCl (to remove pyridine) followed by water. Dry in a vacuum oven at 50°C.

Characterization Data

Physical Appearance: White to pale yellow crystalline solid. Melting Point: Expected range 190–210°C (Note: Chlorinated cinnamic acids typically melt higher than their non-halogenated analogs. Determine experimentally).

Spectroscopic Validation (Predicted):

TechniqueSignalAssignment
1H NMR (DMSO-

)

12.3 ppm (s, 1H)
Carboxylic Acid (-COOH)

7.55 ppm (d,

Hz, 1H)

-proton (Alkene, trans)

7.80 ppm (d,

Hz, 1H)
Aromatic H-2 (Ortho to Cl)

7.65 ppm (dd, 1H)
Aromatic H-6

7.15 ppm (d, 1H)
Aromatic H-5 (Ortho to OMe)

6.45 ppm (d,

Hz, 1H)

-proton (Alkene, trans)

3.90 ppm (s, 3H)
Methoxy (-OCH

)
MS (ESI-)

211.0
[M-H]

References

  • Doebner Modification Mechanism: Jones, G. "The Knoevenagel Condensation."[3] Organic Reactions, 2011.

  • Green Synthesis (DABCO Protocol): Nagalakshmi, K., et al. "A Simple and Straightforward Synthesis of Cinnamic acids... via Knoevenagel Condensation Employing DABCO." Asian Journal of Chemistry, 2017.

  • Microwave Protocols: Keuseman, K. J., & Morrow, N. C. "A Green Approach to Synthesis of trans-4-Methoxycinnamic acid." The Chemical Educator, 2014.

  • Compound Data (PubChem): 3-Chloro-4-methoxycinnamic acid (CID 24882976).

Sources

Application

Application Note: Purification Strategies for 3-Chloro-4-methoxycinnamic Acid

Topic: Purification techniques for 3-Chloro-4-methoxycinnamic acid Content Type: Application Note & Detailed Protocol Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Specialists Abstract & Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 3-Chloro-4-methoxycinnamic acid Content Type: Application Note & Detailed Protocol Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Specialists

Abstract & Introduction

3-Chloro-4-methoxycinnamic acid (CAS: 58236-76-3) is a critical phenylpropanoid building block, often utilized as a scaffold in the synthesis of pharmaceutical intermediates, including precursors for PDE5 inhibitors (e.g., Avanafil analogs). Its synthesis, typically via Knoevenagel condensation of 3-chloro-4-methoxybenzaldehyde and malonic acid, frequently yields a crude product contaminated with unreacted aldehyde, decarboxylated byproducts, pyridine/piperidine salts, and oligomeric impurities.

This guide details a multi-stage purification protocol designed to achieve >98% purity. We prioritize a "Quality by Design" (QbD) approach, utilizing acid-base extraction for bulk impurity removal followed by thermodynamic recrystallization for final polishing.

Physicochemical Profile

Understanding the solute-solvent interactions is prerequisite to selecting the correct purification vector.

PropertyDataRelevance to Purification
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Physical State White to off-white solidColor indicates oxidation/impurities.
Solubility (Water) Insoluble (Acid form)Allows precipitation by acidification.
Solubility (Base) Soluble (as Carboxylate salt)Basis for Acid-Base extraction.
Solubility (Organic) Soluble in EtOH, MeOH, EtOAcSolvents for recrystallization/extraction.
pKa (Predicted) ~4.0 - 4.5Stronger acid than Carbonic acid; allows NaHCO₃ extraction.

Pre-Purification Analysis

Before initiating purification, characterize the crude matrix to define the impurity profile.

  • TLC System: Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid.

    • Rationale: Acetic acid suppresses tailing of the carboxylic acid, allowing distinct separation from the neutral aldehyde impurity.

    • Visualization: UV (254 nm). The aldehyde typically runs higher (

      
       ~0.6-0.7) than the cinnamic acid (
      
      
      
      ~0.3-0.4).
  • Crude Purity Target: If crude purity is <85% (HPLC), perform Method A (Extraction) before Method B (Recrystallization).

Purification Protocols

Method A: Acid-Base Reactive Extraction (The "Work-Up")

Primary Goal: Removal of neutral organic impurities (unreacted aldehyde) and basic catalysts (pyridine/piperidine).

Mechanism: 3-Chloro-4-methoxycinnamic acid is converted to its water-soluble sodium salt using a weak base. Neutral impurities remain in the organic phase and are discarded. The aqueous phase is then acidified to recover the purified product.

Protocol:

  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Bicarbonate (NaHCO₃) (approx. 10 mL per gram of solid). Stir until dissolution is complete.

    • Note: If the solution remains cloudy, these are likely neutral impurities.

  • Washing: Extract the aqueous solution twice with Ethyl Acetate (EtOAc) (1:1 volume ratio).

    • Action: Keep the Aqueous Layer (bottom). Discard the Organic Layer (top), which contains the unreacted 3-chloro-4-methoxybenzaldehyde.

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6N Hydrochloric Acid (HCl) dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: A thick white precipitate of 3-Chloro-4-methoxycinnamic acid will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x) to remove inorganic salts (NaCl).

  • Drying: Dry the filter cake in a vacuum oven at 50°C for 4 hours.

Method B: Thermodynamic Recrystallization (The "Polishing")

Primary Goal: Removal of structurally similar impurities and trace colored byproducts.

Solvent Selection: Absolute Ethanol or Ethanol/Water (9:1) . Causality: Cinnamic acid derivatives exhibit a steep solubility curve in ethanol (low solubility at RT, high at reflux), making it the ideal thermodynamic filter.

Protocol:

  • Saturation: Place the dried solid from Method A into a round-bottom flask. Add Absolute Ethanol (approx. 5-7 mL per gram).

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Troubleshooting: If the solid does not completely dissolve after 5 minutes of reflux, add more ethanol in 1 mL increments. If suspended particles remain but the solution is mostly clear, filter hot to remove insoluble mechanical impurities.

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).

    • Critical Step: Do not plunge immediately into ice. Rapid cooling traps impurities inside the crystal lattice.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash with a small volume of ice-cold Ethanol .

  • Final Dry: Dry under high vacuum to remove solvent residues.

Method C: Flash Chromatography (High Purity/Difficult Separations)

Use Case: If Method A+B fails to remove specific isomers or stubborn impurities.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (9:1) grading to (6:4) with 0.5% Acetic Acid .

  • Loading: Dissolve sample in a minimum amount of THF or Acetone and dry-load onto silica.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and material flow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in 10% NaHCO3 (pH ~8.5) Start->Dissolve Extract Wash with Ethyl Acetate Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgWaste Organic Layer (Contains Aldehyde/Neutrals) PhaseSep->OrgWaste Discard AqPhase Aqueous Layer (Contains Product as Salt) PhaseSep->AqPhase Keep Acidify Acidify with 6N HCl (pH < 2) AqPhase->Acidify Filter Filtration & Water Wash Acidify->Filter CrudeSolid Pre-Purified Solid Filter->CrudeSolid Recryst Recrystallization (Solvent: Absolute Ethanol) CrudeSolid->Recryst FinalProd Pure 3-Chloro-4-methoxycinnamic Acid (>98% Purity) Recryst->FinalProd

Figure 1: Step-by-step purification workflow from crude synthesis mixture to analytical grade solid.

Quality Control (QC) & Validation

To certify the protocol's success, the final product must meet the following criteria:

TestAcceptance CriteriaMethod Note
Appearance White crystalline solidYellowing indicates residual aldehyde or oxidation.
Melting Point Determine Experimentally*Compare against reference standard (Lit. values for derivatives vary; typically >170°C).[1]
HPLC Purity > 98.0%Column: C18, Mobile Phase: ACN/Water (0.1% TFA).
1H NMR Conforms to StructureCheck for absence of aldehyde proton (~9.8 ppm) and malonic acid peaks.

*Note: Literature melting points for specific chloro-methoxy isomers can be inconsistent. Always establish an internal standard for your specific batch.

Troubleshooting Guide

Issue: "Oiling Out" during Recrystallization

  • Cause: The solution is too concentrated or cooled too rapidly, causing the compound to separate as a liquid rather than a crystal.

  • Fix: Re-heat to reflux to dissolve the oil. Add a small amount of additional ethanol (1-2 mL). Add a "seed crystal" of pure product if available during the cooling phase (at ~40°C).

Issue: Low Yield after Acidification

  • Cause: Final pH was not low enough, or the compound is partially soluble in the volume of water used.

  • Fix: Ensure pH is <2 using pH paper. If yield remains low, saturate the aqueous filtrate with NaCl (salting out) and extract with EtOAc to recover the remaining acid.

Issue: Persistent Yellow Color

  • Cause: Conjugated oligomers or trace oxidation products.

  • Fix: Perform a "charcoal treatment" during the hot filtration step of recrystallization. Add activated carbon (5% w/w) to the boiling ethanol solution, stir for 5 minutes, and filter through Celite while hot.

References

  • Knoevenagel Condensation & Cinnamic Acid Derivatives

    • Jones, G.[2] The Knoevenagel Condensation. Organic Reactions. Wiley & Sons.

    • Synthesis of substituted 4-methoxycinnamic acids.[3] (General reference for methoxy-cinnamate synthesis conditions).

  • Recrystallization of Cinnamic Acids

    • University of Michigan. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (Describes recrystallization of 4-methoxycinnamic acid from ethanol).

  • Solubility & Properties

    • Sigma-Aldrich. 3-Chloro-4-methoxycinnamic acid Product Page.[4]

  • Pharmaceutical Applications

    • BenchChem.[5][6] Synthesis of 3-Chloro-4-methoxybenzenemethanamine (Intermediate derived from the acid).

Sources

Method

HPLC analysis of 3-Chloro-4-methoxycinnamic acid

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-4-methoxycinnamic acid Introduction & Scientific Rationale The analysis of 3-Chloro-4-methoxycinnamic acid (CAS: 58236-76-3) requires a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-4-methoxycinnamic acid

Introduction & Scientific Rationale

The analysis of 3-Chloro-4-methoxycinnamic acid (CAS: 58236-76-3) requires a nuanced understanding of its physicochemical properties.[1] As a cinnamic acid derivative, it possesses a conjugated


-system responsible for UV absorption and a carboxylic acid moiety that dictates its ionization state.

Key Chemical Insights for Method Design:

  • Hydrophobicity (LogP): The core 4-methoxycinnamic acid has a LogP of ~2.68. The addition of a chlorine atom at the 3-position is an electron-withdrawing, lipophilic modification, increasing the estimated LogP to ~3.3–3.4. This indicates strong retention on C18 stationary phases, necessitating a mobile phase with sufficient organic strength.

  • Acidity (pKa): The carboxylic acid group typically has a pKa in the range of 3.5–4.5. To ensure sharp peak shape and consistent retention, the mobile phase pH must be suppressed (pH < 3.0) to keep the analyte in its neutral, protonated form.

  • UV Chromophore: The extended conjugation suggests a UV maximum (

    
    ) in the range of 280–320 nm. The chlorine substituent often induces a bathochromic shift relative to the unsubstituted parent.
    

Visualized Workflow & Logic

The following diagram illustrates the critical decision pathways for this specific analysis, ensuring a "Right-First-Time" approach.

HPLC_Workflow cluster_logic Critical Control Points Start Start: Method Development Solubility Solubility Check (MeOH/ACN) Start->Solubility UV_Scan UV Scan (DAD) Determine Lambda max Solubility->UV_Scan Column_Sel Column Selection C18 (L1) High Carbon Load UV_Scan->Column_Sel Mobile_Phase Mobile Phase Design Acidic Modifier (pH ~2.5) Column_Sel->Mobile_Phase Gradient Gradient Optimization Start 30% B -> 90% B Mobile_Phase->Gradient Validation Validation (ICH Q2) Linearity, Precision, Accuracy Gradient->Validation

Caption: Logical workflow for the development of the 3-Chloro-4-methoxycinnamic acid HPLC method, highlighting critical control points.

Experimental Protocol

Instrumentation & Conditions

This protocol is designed for a standard HPLC system (Agilent 1260/1290, Waters Alliance/Acquity, or equivalent) equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

ParameterRecommended ConditionTechnical Justification
Column C18 (L1), 250 × 4.6 mm, 5 µmProvides sufficient plate count for separating potential synthetic impurities (e.g., regioisomers).
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of the carboxylic acid, preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over methanol for lower backpressure and sharper peaks for aromatic acids.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp. 30°CMaintains reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 290 nm (Primary), 210 nm (Impurity)290 nm is specific to the cinnamate core; 210 nm detects non-chromophoric impurities.
Injection Vol. 10 µLStandard volume; adjust based on sensitivity requirements.
Gradient Program

Given the estimated LogP > 3, an isocratic method may result in broad peaks for late-eluting impurities. A gradient is recommended.[2]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial equilibration
15.01090Linear ramp to elute lipophilic impurities
20.01090Wash hold
20.17030Return to initial
25.07030Re-equilibration
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3-Chloro-4-methoxycinnamic acid into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile (sonicate if necessary) and make up to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

  • Filtration: All samples must be filtered through a 0.45 µm PTFE or Nylon syringe filter prior to injection.

Method Validation Strategy (Self-Validating System)

To ensure the method is trustworthy, perform the following validation steps based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run this sequence before every analysis batch.

  • Blank Injection: Verify no carryover or interference at the retention time of the analyte (~8-10 min).

  • Standard Replicates (n=5):

    • RSD of Area: ≤ 2.0%

    • RSD of Retention Time: ≤ 1.0%

    • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for acidic compounds).

    • Theoretical Plates (N): > 5000.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike known amounts of the analyte into the sample matrix (or solvent if raw material) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization.Ensure Mobile Phase A pH is < 3.[3]0. Use a "base-deactivated" or "end-capped" C18 column.
Retention Time Drift Temperature fluctuation or mobile phase evaporation.Use a column oven. Cap solvent bottles to prevent acetonitrile evaporation.
Split Peaks Sample solvent too strong.Dissolve sample in mobile phase starting composition (30% ACN) instead of 100% ACN.

References

  • Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). Available at: [Link]

  • Physical Properties of 4-Methoxycinnamic acid (Analog Data). The Good Scents Company. Available at: [Link]

Sources

Application

Application Note: Antimicrobial Profiling of 3-Chloro-4-methoxycinnamic Acid

Introduction & Compound Profile 3-Chloro-4-methoxycinnamic acid is a lipophilic phenylpropanoid derivative. While natural cinnamic acids exhibit weak-to-moderate antimicrobial activity, the introduction of the halogen (C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-Chloro-4-methoxycinnamic acid is a lipophilic phenylpropanoid derivative. While natural cinnamic acids exhibit weak-to-moderate antimicrobial activity, the introduction of the halogen (Chlorine at C3) and the methoxy group (at C4) modulates the compound's electronic properties and lipophilicity (LogP ~2.5–2.7). This structural modification enhances membrane affinity compared to the parent cinnamic acid, making it a viable scaffold for antimicrobial optimization, particularly against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).

This guide provides standardized protocols for evaluating its antimicrobial efficacy. Due to the compound's low aqueous solubility, specific attention is paid to solvent management to prevent precipitation during biological assays.

Physicochemical Key Data
ParameterValueRelevance
Molecular Weight 212.63 g/mol Calculation of Molarity (mM)
Formula C₁₀H₉ClO₃Stoichiometry
Solubility DMSO, Ethanol, MethanolInsoluble in water. Requires DMSO stock.
LogP (Predicted) ~2.6High membrane permeability; risk of non-specific binding.
Target Mechanism Membrane disruption, Enzyme inhibition (e.g., 14α-demethylase)Bactericidal/Fungicidal potential.[1]

Material Preparation & Stock Solutions

Critical Control Point: The most common failure mode in testing cinnamic acid derivatives is "crash-out" (precipitation) when the DMSO stock is added to the aqueous culture media.

Protocol: Stock Solution Preparation

Objective: Prepare a stable 100 mM or 50 mg/mL stock solution.

  • Weighing: Accurately weigh 21.3 mg of 3-Chloro-4-methoxycinnamic acid.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Do not use water or buffer at this stage.

    • Action: Vortex vigorously for 30 seconds until fully dissolved. If particles persist, sonicate at 40 kHz for 5 minutes.

  • Sterilization: Pass the DMSO solution through a 0.22 µm PTFE or Nylon syringe filter .

    • Warning: Do NOT use cellulose acetate filters (DMSO dissolves them).

  • Storage: Aliquot into amber microcentrifuge tubes. Store at -20°C. Stable for 3 months.

DOT Diagram: Dilution Workflow

DilutionScheme cluster_0 Critical Checkpoint Stock Stock Solution (100% DMSO) Conc: 50 mg/mL Inter Intermediate Dilution (Culture Media) Conc: 1 mg/mL DMSO: 2% Stock->Inter 1:50 Dilution (Risk of Precip!) TestWell Test Well (Microplate) Final Conc: 500 µg/mL DMSO: 1% Inter->TestWell 1:2 Serial Dilution Control Solvent Control DMSO: 1% No Compound Inter->Control Validation

Caption: Step-wise dilution scheme to ensure final DMSO concentration remains ≤1% to avoid solvent toxicity masking the compound's effect.

Assay 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi) adapted for hydrophobic compounds.

Materials
  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][3][4]

  • Vessel: 96-well polypropylene (PP) plates (low binding). Avoid polystyrene if possible to reduce drug loss.

Step-by-Step Procedure
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (approx.

    
     CFU/mL) in saline. Dilute this 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Columns 1-10: Serial 2-fold dilutions of 3-Chloro-4-methoxycinnamic acid (Range: 1024 µg/mL to 2 µg/mL).

    • Column 11 (Growth Control): Media + Bacteria + 1% DMSO (No drug).

    • Column 12 (Sterility Control): Media only.

  • Addition: Add 50 µL of diluted compound and 50 µL of bacterial inoculum to wells.

    • Final Volume: 100 µL.

    • Final Bacterial Conc:

      
       CFU/mL.[4]
      
  • Incubation:

    • Bacteria: 37°C for 16–20 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ).
    
    • MIC Definition: The lowest concentration with no visible growth (

      
      ).
      

Data Interpretation Guide:

MIC Value (µg/mL) Classification Comment
< 64 Potent High potential for lead optimization.
64 – 256 Moderate Typical for single-ring cinnamic acids.

| > 512 | Weak | Consider synergy testing or esterification. |

Assay 2: Minimum Bactericidal Concentration (MBC)

Purpose: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Sampling: Select wells from the MIC assay that showed no growth (MIC, 2xMIC, 4xMIC).

  • Plating: Transfer 10 µL from each clear well onto Mueller-Hinton Agar (MHA) plates.

    • Tip: Do not spread; use the "spot" method to conserve plates.

  • Incubation: 37°C for 24 hours.

  • Calculation:

    • Count colonies.

    • MBC Definition: The lowest concentration that kills

      
       of the initial inoculum (typically < 5 colonies for a 
      
      
      
      inoculum).
    • Ratio Analysis: If MBC/MIC

      
      , the compound is Bactericidal .[5] If > 4, it is Bacteriostatic .
      

Mechanism of Action (MOA) Investigation

Cinnamic acid derivatives often act by disrupting the cell membrane or inhibiting specific enzymatic pathways.

DOT Diagram: Proposed MOA Pathway

MOA Compound 3-Chloro-4-methoxycinnamic acid Membrane Cell Membrane Interaction (Lipophilic Insertion) Compound->Membrane Primary Route (Bacteria) Enzyme Enzyme Inhibition (e.g., Fungal 14α-demethylase) Compound->Enzyme Secondary Route (Fungi) Leakage Membrane Depolarization & Pore Formation Membrane->Leakage Disruption of Bilayer Death Cell Death (Bactericidal/Fungicidal) Leakage->Death Loss of ATP/Ions Enzyme->Death Ergosterol Depletion

Caption: Dual-action mechanism targeting membrane integrity (primary in bacteria) and ergosterol synthesis (primary in fungi).

Assay 3: Biofilm Inhibition (Crystal Violet)

Cinnamic acids are noted for anti-quorum sensing activity.

  • Growth: Grow biofilm in 96-well plates (add compound during inoculation for inhibition, or after 24h for eradication).

  • Incubation: 24 hours at 37°C static.

  • Washing: Gently wash wells 3x with PBS to remove planktonic cells.

  • Staining: Add 0.1% Crystal Violet (CV) solution for 15 mins.

  • Elution: Solubilize the bound CV with 30% Acetic Acid or Ethanol.

  • Quantification: Measure

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells High concentration / Low solubilityReduce max concentration to 512 µg/mL. Ensure DMSO < 1%.
Inconsistent MICs Inoculum density variationUse a spectrophotometer to verify 0.5 McFarland strictly.
Skipped Wells Pipetting error or "edge effect"Do not use outer wells of 96-well plate; fill with water.
High Solvent Toxicity DMSO > 2.5%Run a DMSO-only control curve. Keep DMSO constant across all wells.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A10. Link

  • Guzman, J. D. (2014).[6] Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity.[1][2][3][5][7][8] Molecules, 19(12), 19292-19349.

  • Silva, R. H. N., et al. (2019).[9] Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Advances in Pharmacological and Pharmaceutical Sciences.

  • Narasimhan, B., et al. (2004). Biological profile of cinnamic acid derivatives: a review. Chemical and Pharmaceutical Bulletin.

  • PubChem Compound Summary. 3-chloro-4-methoxycinnamic acid.[10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-4-methoxycinnamic Acid

Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiles (Knoevenagel-Doebner Route) Ticket ID: CHEM-SUP-58236 Executive Summary & Reaction Context Target Molecule: 3-Chloro-4-methoxycinnamic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiles (Knoevenagel-Doebner Route) Ticket ID: CHEM-SUP-58236

Executive Summary & Reaction Context

Target Molecule: 3-Chloro-4-methoxycinnamic acid (CAS: 58236-76-3) Primary Application: Intermediate for pharmaceutical synthesis (e.g., Avanafil precursors, anti-fibrotics). Standard Synthetic Route: Knoevenagel Condensation (Doebner Modification).[1][2][3] Reagents: 3-Chloro-4-methoxybenzaldehyde + Malonic Acid. Catalytic System: Pyridine (Solvent/Base) + Piperidine (Catalyst).[1][4]

This guide addresses the specific failure modes associated with the Doebner modification . While generally robust, this reaction is susceptible to specific side reactions driven by steric hindrance (from the 3-Chloro group) and electronic effects (4-Methoxy donation).

Critical Troubleshooting Guide (FAQ)

Issue 1: Product is a Sticky Oil or "Tar" Instead of Crystalline Solid

Diagnosis: Solvent Entrapment or Oligomerization.

  • The Science: Pyridine forms strong hydrogen-bonded complexes with cinnamic acids. If the acidic workup (HCl) is done too rapidly or at too high a temperature, pyridine salts and oligomers (formed via vinyl polymerization) get trapped in the lattice.

  • Solution:

    • Slower Acidification: Add 6M HCl dropwise to the cooled reaction mixture with vigorous stirring.

    • The "Ice Crash": Pour the reaction mixture onto crushed ice before adding HCl. This shocks the product into precipitating while keeping impurities soluble.

    • Recrystallization: Dissolve the crude oil in hot Ethanol/Water (3:1). If it remains oily, use Acetic Acid/Water.

Issue 2: Low Yield & High Melting Point Depression

Diagnosis: Aldehyde Oxidation (Benzoic Acid Contamination).

  • The Science: The starting material, 3-Chloro-4-methoxybenzaldehyde, is prone to air oxidation, forming 3-Chloro-4-methoxybenzoic acid . This impurity does not undergo condensation but precipitates with your product upon acidification.

  • Validation: Check TLC. If you see a spot with lower

    
     than the aldehyde but higher than the cinnamic acid, it is likely the benzoic acid derivative.
    
  • Solution:

    • Pre-wash: Wash the starting aldehyde with 10%

      
       prior to use (if liquid/low melting) or recrystallize it.
      
    • Inert Atmosphere: Run the reaction under Nitrogen (

      
      ) or Argon.
      
Issue 3: Product Contains "Double" Mass Peak (MS Analysis)

Diagnosis: Incomplete Decarboxylation (Benzalmalonic Acid Intermediate).

  • The Science: The reaction proceeds in two stages:[3][5][6][7] (1) Condensation to the dicarboxylic acid, and (2) Thermal decarboxylation. If the reaction temperature drops below 80°C or reflux is cut short, the 3-Chloro-4-methoxybenzylidenemalonic acid remains.

  • Solution: Ensure the reaction refluxes (typically 100-115°C in pyridine) for at least 2-4 hours after the solid dissolves. Watch for the cessation of

    
     bubbles.
    

Deep Dive: Side Reaction Mechanisms

The following table summarizes the specific impurities and their mechanistic origins.

Impurity TypeChemical StructureOrigin MechanismPrevention Strategy
Oxidation Byproduct 3-Chloro-4-methoxybenzoic acidAir oxidation of aldehyde feedstock.Use fresh aldehyde;

blanket.
Intermediate 3-Cl-4-OMe-benzylidenemalonic acidPremature termination of reflux (Incomplete decarboxylation).Extend reflux time; ensure

.
Isomer Z-3-Chloro-4-methoxycinnamic acidKinetic control or photo-isomerization.Recrystallize from EtOH; store in amber vials.
Michael Adduct Bis(3-Cl-4-OMe-phenyl)pentanedioic acidNucleophilic attack of malonate on the product (Michael Addition).Avoid excess malonic acid; do not overheat beyond necessary time.
Demethylated Product 3-Chloro-4-hydroxycinnamic acidEther cleavage by strong acids during workup.Avoid boiling in conc. HCl; keep workup cool.
Visualizing the Reaction Pathways

The diagram below illustrates the Main Reaction Pathway (Blue) versus the Critical Side Reactions (Red).

ReactionPathways cluster_legend Legend Aldehyde 3-Cl-4-OMe-Benzaldehyde Intermediate Benzylidene Dicarboxylic Acid (Intermediate) Aldehyde->Intermediate Piperidine/Pyridine - H2O Benzoic 3-Cl-4-OMe-Benzoic Acid (Oxidation Impurity) Aldehyde->Benzoic O2 (Air) Malonic Malonic Acid Malonic->Intermediate Product_E (E)-3-Cl-4-OMe-Cinnamic Acid (Target) Intermediate->Product_E Heat (-CO2) Decarboxylation Product_Z (Z)-Isomer Intermediate->Product_Z Kinetic Control Product_E->Product_Z UV Light Michael Michael Adduct (Bis-product) Product_E->Michael + Malonate (Overheating) key Blue = Main Path Red = Side Reactions

Caption: Reaction network showing the transformation of 3-Chloro-4-methoxybenzaldehyde. Note the divergence at the intermediate stage leading to potential impurities.

Optimized Experimental Protocol

Objective: Synthesis of high-purity (E)-3-Chloro-4-methoxycinnamic acid minimizing decarboxylation failure and oxidation.

Reagents:

  • 3-Chloro-4-methoxybenzaldehyde (10.0 g, 58.6 mmol)

  • Malonic Acid (12.2 g, 117 mmol) [2.0 equiv to drive consumption of aldehyde]

  • Pyridine (20 mL) [Solvent/Base][4]

  • Piperidine (1.0 mL) [Catalyst]

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add the aldehyde and malonic acid. Pour in Pyridine and Piperidine.

    • Tech Note: The solution will turn yellow/orange immediately due to iminium ion formation.

  • Reaction: Heat the mixture to 80°C for 1 hour, then increase to reflux (115°C) for 3 hours.

    • Checkpoint: Monitor

      
       evolution.[4] Do not stop heating until bubbling ceases.
      
  • Quenching (Critical Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water and 25 mL of conc. HCl .

    • Why? Rapid precipitation prevents the "oiling out" phenomenon.

  • Isolation: Stir the slurry for 30 minutes. Filter the white/off-white precipitate under vacuum. Wash with cold water (

    
     mL) to remove pyridine hydrochloride.
    
  • Purification: Recrystallize from Ethanol/Water (3:1) .

    • Dissolve solid in boiling ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to room temp, then 4°C.

Troubleshooting Logic Tree

Use this flowchart to diagnose post-reaction issues quickly.

Troubleshooting Start Analyze Crude Product State1 Solid or Oil? Start->State1 Oil Sticky Oil/Tar State1->Oil Oily Solid Solid Precipitate State1->Solid Crystalline Solvent Pyridine Trapped? Oil->Solvent Fix1 Redissolve in dilute NaOH, Extract w/ EtOAc (discard), Re-acidify aqueous layer Solvent->Fix1 Yes Melting Check Melting Point (Lit: ~210-214°C) Solid->Melting LowMP Low MP (<200°C) Melting->LowMP Depressed TLC Run TLC LowMP->TLC Impurity1 High Rf Spot? (Benzoic Acid) TLC->Impurity1 Benzoic Acid Impurity2 Double Spot? (Isomer Mix) TLC->Impurity2 Cis-Isomer Fix3 Wash w/ NaHCO3 Impurity1->Fix3 Fix2 Recrystallize (EtOH) Impurity2->Fix2

Caption: Decision tree for isolating and purifying the target cinnamic acid derivative.

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification. Retrieved from [Link]

  • Liyana Pathiranage, A., et al. (2018).[8] Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Retrieved from [Link]

Sources

Optimization

Stability of 3-Chloro-4-methoxycinnamic acid in different solvents

Welcome to the technical support resource for 3-Chloro-4-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Chloro-4-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and standardized protocols for working with this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of 3-Chloro-4-methoxycinnamic acid.

Q1: What is 3-Chloro-4-methoxycinnamic acid and what are its basic properties?

3-Chloro-4-methoxycinnamic acid is a substituted derivative of cinnamic acid. Cinnamic acid and its derivatives are known for their presence in natural products and are key intermediates in various synthetic pathways.[1] The specific substitutions of a chloro group at the 3-position and a methoxy group at the 4-position of the phenyl ring influence its chemical properties, including solubility, reactivity, and biological activity.

Table 1: General Properties of 3-Chloro-4-methoxycinnamic acid

Property Value Source
CAS Number 58236-76-3 [2]
Molecular Formula C₁₀H₉ClO₃ [2][3]
Molecular Weight 212.63 g/mol [2]
Appearance Solid (typically off-white) [2][4]

| InChI Key | FFQJKQJQLDOHDW-HWKANZROSA-N |[2][3] |

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, 3-Chloro-4-methoxycinnamic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For solid material, storage at -20°C is also a common recommendation for preserving integrity over years.[5] Avoid exposure to light and heat to prevent potential degradation.[6]

Q3: In which solvents is 3-Chloro-4-methoxycinnamic acid soluble?

Table 2: Predicted Qualitative Solubility of 3-Chloro-4-methoxycinnamic acid

Solvent Predicted Solubility Rationale / Notes
Water Poorly soluble Expected to be poorly soluble in neutral water, but solubility will increase significantly in basic aqueous solutions (pH > pKa) due to deprotonation of the carboxylic acid.
Methanol, Ethanol Soluble Polar protic solvents that can hydrogen bond with the carboxylic acid and methoxy groups.[7]
Dimethyl Sulfoxide (DMSO) Soluble A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[5]
Dimethylformamide (DMF) Soluble A polar aprotic solvent, similar in utility to DMSO.
Acetone Moderately Soluble A polar aprotic solvent that should effectively dissolve the compound.
Acetonitrile Moderately Soluble A polar aprotic solvent commonly used in chromatography.
Ethyl Acetate Slightly Soluble A solvent of intermediate polarity.
Dichloromethane (DCM) Slightly to Poorly Soluble A nonpolar solvent; solubility is expected to be limited.

| Hexane, Toluene | Insoluble | Nonpolar solvents are unlikely to dissolve this polar compound effectively. |

Q4: What are the expected degradation pathways for this compound?

Forced degradation studies are essential to understand a compound's intrinsic stability.[8] Based on the structure of 3-Chloro-4-methoxycinnamic acid and general knowledge of cinnamic acids, the primary degradation pathways to investigate are:

  • Hydrolysis: While the core structure is generally stable against hydrolysis, if formulated as an ester or amide derivative, this would be a primary pathway. For the acid itself, hydrolysis is not a major concern unless under extreme conditions.[9]

  • Photochemical Isomerization: The trans (E) double bond in the acrylic acid side chain is susceptible to isomerization to the cis (Z) form upon exposure to UV light. This is a common degradation pathway for cinnamic acid derivatives.[9]

  • Oxidation: The electron-rich aromatic ring and the double bond can be susceptible to oxidation, especially in the presence of oxidizing agents or radical initiators.

  • Decarboxylation: At very high temperatures, loss of CO₂ from the carboxylic acid group may occur, though this typically requires harsh conditions.[9]

Troubleshooting Guide: Experimental Issues

This section provides solutions to specific problems you may encounter during your stability and analysis experiments.

Q: I am performing a forced degradation study, but I don't observe any significant degradation under acidic or basic conditions. What should I do?

A: This indicates that 3-Chloro-4-methoxycinnamic acid is relatively stable under the initial stress conditions you have applied. To induce degradation (typically 5-20% is desired to prove method stability), you need to increase the severity of the stress.[9]

  • Increase Stressor Concentration: If you are using 0.1 M HCl or NaOH, consider increasing the concentration to 1 M.[9]

  • Increase Temperature: Elevate the temperature of your study. If you are at 40°C, try increasing to 60°C or 80°C.

  • Extend Exposure Time: Lengthen the duration of the experiment. However, be cautious not to use overly harsh conditions that could lead to unrealistic degradation pathways not relevant to normal storage.[9]

Q: My HPLC analysis shows a poor peak shape (tailing or fronting) for the parent compound. What is the likely cause?

A: Poor peak shape for an acidic compound like this is often related to the pH of the mobile phase relative to the compound's pKa.

  • Check Mobile Phase pH: The pKa of cinnamic acid is around 4.4.[9] The pKa of 3-Chloro-4-methoxycinnamic acid will be in a similar range. If the mobile phase pH is too close to the pKa, the compound will exist as a mixture of its ionized and non-ionized forms, leading to peak tailing.

  • Recommended Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the compound's pKa. For reversed-phase HPLC, acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid to a pH of ~2.5-3.0) will ensure the compound is in its neutral, protonated form, resulting in a sharper, more symmetrical peak.

Q: My mass balance in a stability study is below 90%. What could be the reason?

A: A mass balance outside the acceptable range (typically 90-110%) suggests that not all components (parent compound and degradants) are being accounted for by your analytical method.[9]

  • Degradants Not Detected: Your degradation products may not absorb at the UV wavelength used for analysis. Run a photodiode array (PDA) detector to examine the UV spectra of all peaks and determine the optimal wavelength for simultaneous detection.

  • Degradants Not Eluting: Some degradation products might be highly polar and not eluting from a reversed-phase column, or they could be strongly retained. You may need to modify your gradient to include a stronger organic solvent or a steeper gradient slope.

  • Formation of Insoluble Degradants: The degradation products could be precipitating out of the solution. Visually inspect your samples.

  • Volatile Degradants: It is possible, though less common for this structure, that a volatile degradant has formed and been lost.

Below is a troubleshooting workflow to address poor mass balance.

G start Mass Balance < 90% q1 Are there unexpected peaks in the chromatogram? start->q1 check_uv Analyze peaks with PDA detector. Do degradants absorb at the monitoring wavelength? q1->check_uv Yes investigate_further Investigate other possibilities: - Non-eluting degradants - Insoluble products - Volatile degradants q1->investigate_further No a1_yes Yes a1_no No q2 Are degradants co-eluting with the parent peak? check_uv->q2 No change_wl Select a more appropriate wavelength (e.g., an isosbestic point) and re-quantify. check_uv->change_wl Yes, but poorly adjust_method Adjust mobile phase or gradient to resolve peaks. q2->adjust_method Yes reanalyze Re-quantify all peaks. q2->reanalyze No adjust_method->reanalyze change_wl->reanalyze G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Stress: Dilute in 0.1 M HCl stock->acid base Base Stress: Dilute in 0.1 M NaOH stock->base neutral Neutral Stress: Dilute in Water stock->neutral incubate Incubate all samples at 60°C (Protected from light) acid->incubate base->incubate neutral->incubate sample Sample at T=0, 2, 4, 8, 24h incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize hplc Analyze via Stability- Indicating HPLC-PDA neutralize->hplc quant Quantify Parent & Degradants hplc->quant mass_balance Calculate Mass Balance quant->mass_balance pathway Identify Degradation Pathway mass_balance->pathway

Sources

Troubleshooting

3-Chloro-4-methoxycinnamic acid degradation pathways

Technical Support Center: 3-Chloro-4-Methoxycinnamic Acid (CMCA) Degradation Case ID: CMCA-DEG-001 Assigned Specialist: Senior Application Scientist Status: Active Last Updated: February 21, 2026 Executive Summary 3-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-Methoxycinnamic Acid (CMCA) Degradation

Case ID: CMCA-DEG-001 Assigned Specialist: Senior Application Scientist Status: Active Last Updated: February 21, 2026

Executive Summary

3-Chloro-4-methoxycinnamic acid (CMCA) presents a dual challenge in degradation studies: the methoxy group requires specific O-demethylase systems, while the chlorine substituent introduces steric hindrance and potential toxicity (via chlorocatechol formation). This guide addresses the two primary degradation routes—Microbial Metabolism and Photocatalytic Oxidation (AOPs) —and provides validated troubleshooting protocols for analytical detection.

Module 1: Microbial Degradation Pathways

Context: Researchers often encounter "stalled" degradation where the parent compound disappears, but cell growth arrests. This is typically due to the accumulation of toxic downstream metabolites.

The Pathway Logic

Unlike simple cinnamic acids, CMCA degradation generally follows a Side-Chain First strategy in aerobic bacteria (e.g., Pseudomonas, Sphingomonas, Rhodococcus). The bulky chlorine atom often inhibits direct ring cleavage until the side chain is shortened.

Mechanism:

  • Activation: CMCA is converted to CMCA-CoA by feruloyl-CoA synthetase (Fcs).

  • Beta-Oxidation: The side chain is shortened (analogous to fatty acid oxidation) losing an acetyl-CoA to form 3-chloro-4-methoxybenzoic acid .

  • O-Demethylation: The benzoate derivative is demethylated to 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA).

  • Ring Fission: 3-Cl-4-HBA is hydroxylated to 3-chlorocatechol , which enters the modified ortho-cleavage pathway (

    
     operon).
    

Visualizing the Pathway (Graphviz)

CMCA_Pathway cluster_toxicity CRITICAL FAILURE POINT CMCA 3-Chloro-4-methoxycinnamic Acid (Parent) CMCA_CoA CMCA-CoA (Thioester) CMCA->CMCA_CoA CoA Ligase (Fcs) Benzoate 3-Chloro-4-methoxybenzoic Acid (Intermediate 1) CMCA_CoA->Benzoate Beta-Oxidation (Ech/Vdh) HydroxyBenzoate 3-Chloro-4-hydroxybenzoic Acid (Intermediate 2) Benzoate->HydroxyBenzoate O-Demethylase (VanAB/LigM) Chlorocatechol 3-Chlorocatechol (Toxic Node) HydroxyBenzoate->Chlorocatechol Hydroxylase RingFission Ring Fission Products (Maleylacetates) Chlorocatechol->RingFission Dioxygenase (C12O)

Figure 1: Aerobic catabolism of CMCA. The transition from Chlorocatechol to Ring Fission is the most common bottleneck due to enzyme inhibition.

Troubleshooting & FAQs: Biological Route

Q: My culture turns dark brown/black, and degradation stops. What happened? A: You are experiencing catechol polymerization .

  • Cause: The bacteria successfully converted CMCA to 3-chlorocatechol, but the ring-cleavage dioxygenase is inhibited or absent. The accumulated catechol auto-oxidizes into polyphenolic polymers (similar to melanin).

  • Solution: Ensure your strain possesses the modified ortho-cleavage pathway (

    
     genes). Standard meta-cleavage strains (common in non-chlorinated degraders) are inactivated by the acyl-halide suicide metabolites formed from chlorinated catechols [1].
    

Q: I detect the benzoic acid intermediate, but it persists. Why? A: This indicates an O-demethylation block .

  • Cause: The chlorine atom at position 3 creates steric hindrance for certain O-demethylases (like VanA/B) that prefer non-chlorinated substrates (vanillate).

  • Protocol Adjustment: Add a co-substrate like vanillic acid (0.1 mM) to induce the expression of broad-specificity O-demethylases before adding CMCA.

Module 2: Photocatalytic Degradation (AOPs)

Context: Using


/UV or Fenton reagents to treat CMCA-contaminated wastewater.
The "Chloride Effect" Trap

While AOPs are effective, the presence of the chlorine atom on the aromatic ring alters the degradation kinetics compared to standard cinnamic acid.

Mechanism:

  • Hole Capture: UV light generates electron-hole pairs on the catalyst (

    
    ).
    
  • Radical Attack:

    
     radicals attack the double bond (side chain) or the aromatic ring.
    
  • The Trap: The released chloride ions (

    
    ) can react with photogenerated holes (
    
    
    
    ) to form chlorine radicals (
    
    
    ). These radicals can react with intermediates to form polychlorinated byproducts (e.g., dichloro-acetophenones) which are more toxic and stable than CMCA [2].
Troubleshooting & FAQs: Chemical Route

Q: TOC (Total Organic Carbon) removal is much slower than CMCA disappearance. Why? A: You have achieved primary degradation but not mineralization .

  • Explanation: The HPLC shows CMCA is gone, but the carbon skeleton remains as stable chlorinated intermediates (e.g., 2-chloro-4-hydroxyacetophenone).

  • Fix: Increase the

    
     sparging rate. Oxygen is the electron acceptor that prevents electron-hole recombination. Without sufficient 
    
    
    
    , the mineralization of the chlorinated ring is inefficient.

Q: How does pH affect the degradation efficiency? A: CMCA is a weak acid (


).
  • pH < 4.5: CMCA is neutral and adsorbs better onto

    
     surfaces (which are positively charged at low pH). Higher degradation rate. [1]
    
  • pH > 4.5: CMCA is anionic (carboxylate). Repulsion from the negatively charged

    
     surface (at high pH) reduces efficiency.
    
  • Recommendation: Maintain reaction pH between 3.0 and 4.0 for optimal adsorption [3].

Module 3: Analytical Protocols (HPLC-DAD)

Context: Accurate quantification requires separating the parent CMCA from its polar metabolites (benzoic acids).

Standardized HPLC Method

Use this protocol to validate your degradation curves.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 4.6 x 250mmStandard reverse-phase separation.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses ionization of carboxylic groups, sharpening peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent for hydrophobic chlorinated rings.
Flow Rate 1.0 mL/minStandard pressure/flow balance.
Detection DAD @ 280 nm (General) & 310 nm (Specific)310 nm is specific for the conjugated double bond of the cinnamoyl side chain.

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold for polar metabolites like catechols).

  • 2-15 min: 10%

    
     80% B (Linear gradient).
    
  • 15-20 min: 80% B (Wash to elute parent CMCA).

  • 20-25 min: 10% B (Re-equilibration).

Experimental Workflow Diagram

HPLC_Workflow Sample Culture/Reaction Aliquot (1 mL) Acidify Acidify to pH < 2 (HCl or Formic Acid) Sample->Acidify Stop Reaction Extract Ethyl Acetate Extraction (x3) Acidify->Extract Recover Acids Dry Evaporate Solvent (N2 stream) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject Inject HPLC (20 µL) Recon->Inject

Figure 2: Sample preparation workflow. Acidification is critical to recover the carboxylic acid forms of metabolites.

References

  • Reineke, W., & Knackmuss, H. J. (1988). Microbial degradation of haloaromatics. Annual Review of Microbiology, 42(1), 263-287.

  • Davies, P. R., et al. (2020). The photocatalytic destruction of cinnamic acid and cinnamyl alcohol: Mechanism and the effect of aqueous ions. Chemosphere, 258, 126469.

  • Gholami, M., et al. (2020). Photocatalytic degradation of chlorinated aromatic compounds. Journal of Environmental Chemical Engineering. (Contextualized from general chlorinated acid behavior).

  • Masai, E., et al. (2007). Bacterial enzymes for the metabolism of ferulic acid and its derivatives. Applied Microbiology and Biotechnology. (Basis for feruloyl-CoA pathway).

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Cinnamic Acid Isomers

Introduction: The Challenge of Separating Geometric Isomers Cinnamic acid, a key precursor in the biosynthesis of many vital plant compounds like flavonoids and lignans, exists primarily as two geometric isomers: trans-c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Separating Geometric Isomers

Cinnamic acid, a key precursor in the biosynthesis of many vital plant compounds like flavonoids and lignans, exists primarily as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid.[1] While the trans isomer is the more common and thermodynamically stable form found in nature, the potential for isomerization and the distinct biological activities of each form necessitate robust analytical methods for their separation and quantification.[1][2][3][4][5]

The challenge in their separation lies in their subtle structural differences. Both isomers share the same molecular weight and chemical formula. The distinction arises from the spatial arrangement of the phenyl and carboxylic acid groups around the carbon-carbon double bond. This geometric constraint results in slight differences in polarity, hydrophobicity, and steric profile, which must be expertly exploited for successful chromatographic resolution. This guide provides in-depth troubleshooting strategies and methodological advice for researchers encountering difficulties in separating these isomers using High-Performance Liquid Chromatography (HPLC).

Understanding the Chemistry of Separation

The key to separating cis- and trans-cinnamic acid is to leverage their minor physicochemical differences within the HPLC system.

  • trans-Cinnamic Acid: The phenyl and carboxyl groups are on opposite sides of the double bond, resulting in a more linear, planar, and generally less polar molecule. This structure allows for a more efficient interaction with the hydrophobic C18 stationary phase in reversed-phase chromatography, typically leading to longer retention.

  • cis-Cinnamic Acid: The phenyl and carboxyl groups are on the same side, creating steric hindrance and a less planar structure with a slightly higher dipole moment, making it marginally more polar. This increased polarity generally leads to earlier elution from a C18 column compared to the trans isomer.

The primary tool for modulating the retention and selectivity of these isomers is controlling the ionization state of their carboxylic acid group (pKa ≈ 4.44) through mobile phase pH adjustment.[2]

Chemical Structures of Cinnamic Acid Isomers

G cluster_trans trans-Cinnamic Acid cluster_cis cis-Cinnamic Acid trans_struct cis_struct G start Problem: Poor Isomer Resolution check_ph Is Mobile Phase pH 2.5 - 3.0? start->check_ph adjust_ph Adjust pH with Phosphoric or Acetic Acid to < 3.0 check_ph->adjust_ph No check_organic Is Organic % Optimized? check_ph->check_organic Yes adjust_ph->check_organic adjust_organic Systematically vary % ACN/MeOH. Try a shallow gradient. check_organic->adjust_organic No check_solvent Have you tried both ACN and MeOH? check_organic->check_solvent Yes adjust_organic->check_solvent switch_solvent Switch organic modifier (e.g., ACN to MeOH) check_solvent->switch_solvent No check_temp Is Column Temperature Stable and Optimized? check_solvent->check_temp Yes switch_solvent->check_temp adjust_temp Use a column oven. Evaluate at 25, 30, 40°C. check_temp->adjust_temp No check_column Consider Column Chemistry. (e.g., Phenyl-Hexyl) check_temp->check_column Yes adjust_temp->check_column success Resolution Achieved check_column->success

Caption: Logical workflow for troubleshooting poor isomer resolution.

Q2: My cinnamic acid peak is tailing badly. How can I improve the peak shape?

Peak tailing is typically caused by unwanted secondary interactions or operating too close to the analyte's pKa.

Potential Cause 1: Mobile Phase pH is too close to the pKa

  • Expertise & Causality: As mentioned in Q1, a pH near 4.44 will result in simultaneous existence of ionized and non-ionized forms, a classic cause of peak tailing. [2][6]* Recommended Solution: Ensure the mobile phase pH is below 3.0. This suppresses the ionization of the carboxylic acid, leading to a single, un-ionized species that interacts more uniformly with the stationary phase. [2] Potential Cause 2: Secondary Silanol Interactions

  • Expertise & Causality: The stationary phase in many C18 columns is based on silica. Residual, un-capped silanol groups (Si-OH) on the silica surface are acidic and can form strong, undesirable ionic interactions with polar functional groups on analytes, such as the carboxylic acid of cinnamic acid. This leads to peak tailing.

  • Recommended Solution:

    • Use a modern, high-purity, end-capped column. These columns have a much lower concentration of active silanol groups.

    • Lower the mobile phase pH. At a pH around 2.5-3.0, most surface silanol groups are protonated and less likely to interact ionically with the analyte.

    • Add a competitive agent. In difficult cases, adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase can mask the active silanol sites, though this is less common with modern columns. [2]

Q3: The retention times for my isomers are shifting between runs. What causes this instability?

Retention time drift is a common sign of an unequilibrated system or changes in mobile phase conditions.

Potential Cause 1: Insufficient Column Equilibration

  • Expertise & Causality: The stationary phase requires adequate time to equilibrate with the mobile phase. If injections are made before the column is fully conditioned, retention times will drift, usually to shorter times, as the column "settles."

  • Recommended Solution: Before starting a sequence, flush the column with the mobile phase for at least 15-20 minutes, or until a stable baseline is achieved. [7]If you have changed the mobile phase composition, a longer equilibration time is necessary.

Potential Cause 2: Mobile Phase Preparation or Composition Change

  • Expertise & Causality: In reversed-phase chromatography, retention is highly sensitive to the organic-to-aqueous ratio. [8]Poorly mixed mobile phases, evaporation of the more volatile organic component, or errors in preparation can cause retention time shifts.

  • Recommended Solution: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation. [7]If using an online mixing system (binary or quaternary pump), ensure the solvents are properly degassed to prevent bubble formation and ensure accurate proportioning. [7][9] Potential Cause 3: Temperature Fluctuations

  • Expertise & Causality: As noted previously, temperature directly impacts retention. If the laboratory ambient temperature changes significantly and a column oven is not used, retention times will fluctuate. [7]* Recommended Solution: Always use a column oven to maintain a constant temperature. [10]

Data Summary & Starting Conditions

This table provides typical starting parameters for developing a separation method for cinnamic acid isomers.

ParameterRecommended ConditionRationale & Key Considerations
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA DetectorA PDA detector is useful for checking peak purity. [2]
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Standard choice for hydrophobic compounds. High-purity, end-capped silica is preferred to reduce tailing. [2][11]
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Acetic Acid in Water (pH ≈ 2.5-3.0) B: Acetonitrile or MethanolAcidification is critical to suppress ionization (pKa ≈ 4.44). [2][11]
Elution Mode Isocratic (e.g., 40-60% B) or Shallow GradientStart with isocratic. Use a gradient if co-elution is persistent or other compounds are present. [11][12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed for pressure and resolution.
Column Temp. 30°C (controlled)Ensures reproducibility. Temperature can be optimized (25-40°C) to improve selectivity. [2][10]
Detection (UV) 270-280 nmCinnamic acid has a strong UV absorbance in this range. [2]
Injection Vol. 10-20 µLKeep low to avoid peak distortion. Sample solvent should be as weak as or weaker than the mobile phase. [13]

Experimental Protocols

Protocol 1: Mobile Phase and Sample Preparation
  • Aqueous Phase (A) Preparation: To 999 mL of HPLC-grade water, add 1 mL of concentrated phosphoric acid (85%) or glacial acetic acid. Mix thoroughly. The final pH should be between 2.5 and 3.0. Filter through a 0.45 µm filter.

  • Organic Phase (B) Preparation: Use HPLC-grade acetonitrile or methanol. Filter through a 0.45 µm filter.

  • Mobile Phase Preparation: For isocratic elution, premix the aqueous and organic phases in the desired ratio (e.g., 50:50 v/v). Degas the final mixture by sonication or helium sparging. [7]4. Standard Solution Preparation: Accurately weigh and dissolve cinnamic acid standard in methanol or the mobile phase to create a stock solution (e.g., 1 mg/mL). [3][11]Serially dilute with the mobile phase to prepare working standards (e.g., 1-100 µg/mL). [11]5. Sample Preparation: Dissolve the sample in a suitable solvent, ideally the mobile phase itself. Filter the final sample through a 0.45 µm syringe filter before injection to remove particulates. [11][7]

Protocol 2: Method Development Workflow

G prep 1. Prepare Mobile Phase (pH 2.7) & Samples (Protocol 1) equilibrate 2. Equilibrate C18 Column (50:50 ACN:Aq, 1 mL/min, 30°C) for 20 min prep->equilibrate inject 3. Inject Standard (10 µL) equilibrate->inject eval 4. Evaluate Chromatogram (Resolution, Peak Shape) inject->eval success 5. Method Suitable Proceed with Validation eval->success Resolution > 1.5 Tailing Factor 0.9-1.2 optimize 5. Needs Optimization eval->optimize Resolution < 1.5 Poor Peak Shape troubleshoot 6. Apply Troubleshooting Guide (Adjust Organic %, Temp, etc.) optimize->troubleshoot troubleshoot->inject Re-inject after changes

Caption: Step-by-step workflow for HPLC method development.

References

  • BenchChem. (2025).
  • SIELC Technologies. Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC.
  • BenchChem Technical Support Team. (2025).
  • Kaul-Ghanekar, R., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry (RSC Publishing).
  • Unknown Author. An HPLC Method for the Determination and Pharmacokinetic Study of Cinnamic Acid in the Plasma of Rats Having Taken the Tradition. Source Unknown.
  • Toda, K., et al. (2025). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
  • Lee, J. H., et al. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scientific Research Publishing.
  • de Abreu, M. H., et al. (2009).
  • SIELC Technologies. HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column. SIELC.
  • Ibis Scientific, LLC. (2025).
  • Kanno, K.
  • Lee, J. H., et al. (2025). Analysis of the trans -Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC.
  • Strack, D., et al. (2025). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
  • Chrom Tech. (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
  • Moravek. (2024).
  • Avantor.
  • Shinde, V. (2025).
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter.
  • Khumalo, T. P., et al. (2020). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. PMC.
  • Journal of Pharmaceutical and Applied Chemistry. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • ACORE. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • Waters. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • Agilent.
  • Chromatography Today.
  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • Separation Science. (2024).
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of 9-cis-13,14-Dihydroretinoic Acid Isomers. Benchchem.
  • Fair, J. HPLC Troubleshooting Guide. Fair Foffur.
  • L bluegrass. (2015). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Hanson, G. R. (2014). Separation of cis/trans isomers.

Sources

Troubleshooting

Enhancing the bioavailability of 3-Chloro-4-methoxycinnamic acid for in vivo studies

Executive Summary & Compound Profile 3-Chloro-4-methoxycinnamic acid (3-C-4-MCA) presents a classic challenge in preclinical pharmacokinetics. Structurally, it is a lipophilic weak acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Chloro-4-methoxycinnamic acid (3-C-4-MCA) presents a classic challenge in preclinical pharmacokinetics. Structurally, it is a lipophilic weak acid. The presence of the chlorine atom at the C3 position and a methoxy group at C4 increases its lipophilicity (LogP > 2.5) compared to unsubstituted cinnamic acid, while the carboxylic acid tail provides pH-dependent solubility.

Biopharmaceutics Classification System (BCS) Assessment:

  • Likely Class: BCS Class II (Low Solubility, High Permeability).

  • Primary Hurdle: Dissolution rate-limited absorption.

  • Secondary Hurdle: Rapid metabolic clearance (Phase II conjugation) and short half-life (

    
    ).
    

This guide provides validated protocols to overcome these barriers, moving from simple solvent systems to advanced lipid-based formulations.

Module 1: Formulation Strategies (The "Input" Phase)

Strategy A: Cosolvent Systems (Acute/Short-term Studies)

Best for: IP injection or single-dose oral gavage where long-term toxicity of the vehicle is not a concern.

The "Golden Ratio" Vehicle: For lipophilic cinnamic acid derivatives, standard saline fails. Use this validated mixture to prevent precipitation in the syringe or stomach.

ComponentPercentage (v/v)FunctionMechanism
DMSO 5 - 10%Primary SolventDisrupts crystal lattice; ensures initial solubilization.
PEG 400 40%CosolventReduces dielectric constant of water; maintains solubility upon dilution.
Tween 80 5%SurfactantPrevents precipitation at the interface of gastric fluids.
Saline (0.9%) 45%DiluentProvides isotonicity.

Protocol:

  • Dissolve 3-C-4-MCA completely in DMSO (stock conc: 50-100 mg/mL).

  • Add PEG 400 and vortex vigorously.

  • Add Tween 80 and vortex.

  • Slowly add warm Saline (37°C) while vortexing. Do not add saline first.

Critical Alert: If the solution turns cloudy upon adding saline, the concentration exceeds the equilibrium solubility. Sonicate at 40°C for 10 mins. If cloudiness persists, reduce drug load or switch to Strategy B.

Strategy B: Cyclodextrin Complexation (Chronic Studies)

Best for: Oral administration where vehicle toxicity must be minimized.

Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms an inclusion complex with the chlorophenyl ring, shielding the hydrophobic core while the exterior remains hydrophilic.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS.
    
  • Add excess 3-C-4-MCA to the solution.

  • Stir at room temperature for 24–48 hours (Thermodynamic equilibrium).

  • Filter through a 0.45

    
    m PVDF filter to remove undissolved drug.
    
  • Quantify the filtrate using HPLC before dosing to establish the exact concentration (

    
    ).
    

Module 2: Troubleshooting & FAQ

Q1: Why does the compound precipitate in the stomach (white specks in necropsy)?

Diagnosis: "The pH Crash." Explanation: 3-C-4-MCA is a weak acid (


). In the formulation (pH ~6-7), it is ionized and soluble. Upon entering the stomach (pH 1.2), it becomes non-ionized (protonated) and its solubility drops 100-fold, causing rapid precipitation.
Fix: 
  • Use an Enteric Buffer: Formulate in 0.1M Sodium Bicarbonate instead of saline to neutralize local gastric acidity temporarily.

  • Switch to Lipid Formulation (SEDDS): Dissolve the drug in lipids (e.g., Corn oil or Capryol 90) so it remains in the oil phase during gastric transit, bypassing the aqueous pH issue.

Q2: Plasma exposure is low despite good solubility. Where is it going?

Diagnosis: First-Pass Metabolism. Explanation: Cinnamic acid derivatives undergo rapid


-oxidation or glycine conjugation in the liver.
Fix: 
  • Co-administration: Add Piperine (20 mg/kg) or Curcumin to the formulation. These inhibit glucuronidation and can extend the half-life of phenolic acids significantly [1].

  • Sampling Time: The

    
     is likely very short (15-30 mins). If you sample at 1 hour, you might miss the peak. Perform a pilot PK study with sampling at 5, 15, 30, and 60 minutes.
    

Module 3: Visualization of Workflows

Figure 1: Formulation Decision Matrix

Caption: Logical flow for selecting the appropriate vehicle based on study duration and drug load requirements.

FormulationDecision Start Start: 3-C-4-MCA Formulation CheckSolubility Target Concentration? Start->CheckSolubility HighDose High (>10 mg/kg) CheckSolubility->HighDose High Load LowDose Low (<10 mg/kg) CheckSolubility->LowDose Low Load StrategyC Lipid SEDDS (Capryol/Labrasol) HighDose->StrategyC Avoids pH Crash Route Route of Admin? LowDose->Route Oral Oral (PO) Route->Oral Inj Injection (IP/IV) Route->Inj StrategyB Cyclodextrin Complex (HP-β-CD) Oral->StrategyB StrategyA Cosolvent System (DMSO/PEG/Tween) Inj->StrategyA StrategyC->Oral

Figure 2: Self-Emulsifying Drug Delivery System (SEDDS) Workflow

Caption: Protocol for creating a lipid-based formulation that spontaneously forms a nano-emulsion in the gut.

SEDDS_Workflow Step1 1. Weigh 3-C-4-MCA Step2 2. Dissolve in Oil Phase (Capryol 90 + Oleic Acid) Step1->Step2 Step3 3. Add Surfactant (Tween 80 / Labrasol) Step2->Step3 Step4 4. Add Co-Surfactant (PEG 400 / Transcutol) Step3->Step4 Step5 5. Vortex & Sonicate (Clear Isotropic Mixture) Step4->Step5 Step6 6. In Vivo Administration (Forms Emulsion in Gut) Step5->Step6

Module 4: Analytical Integrity (The "Measurement" Phase)

Issue: Poor recovery of 3-C-4-MCA from plasma samples. Root Cause: At physiological pH (7.4), the drug is ionized and binds heavily to plasma proteins (albumin). Standard organic extraction (Acetonitrile crash) may trap the drug in the protein pellet.

Optimized Extraction Protocol:

  • Aliquot Plasma: 100

    
    L.
    
  • Acidify: Add 10

    
    L of 1M HCl  or Formic Acid .
    
    • Why? Drops pH < 3.0, converting 3-C-4-MCA to its non-ionized form, breaking protein binding, and making it soluble in organic solvents.

  • Extract: Add 400

    
    L cold Ethyl Acetate or MTBE (Methyl tert-butyl ether).
    
  • Vortex/Centrifuge: 10 mins / 10,000 rpm.

  • Dry & Reconstitute: Evaporate supernatant and reconstitute in Mobile Phase.

References

  • Srinivasan, K. (2007). Black pepper and its pungent principle-piperine: a review of diverse physiological effects. Critical Reviews in Food Science and Nutrition, 47(8), 735–748. Link

  • Liu, B., et al. (2016).[1] Interaction of cinnamic acid derivatives with

    
    -cyclodextrin in water: Experimental and molecular modeling studies. Food Chemistry, 194, 238-245. Link
    
  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[2] Nature Reviews Drug Discovery, 6(3), 231-248. Link

  • MedChemExpress. (2024). 4-Methoxycinnamic acid Solubility & Formulation Guide. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Chloro-4-methoxycinnamic Acid and Ferulic Acid for Researchers and Drug Development Professionals

Introduction Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, recognized for their diverse and potent biological activities. Among these, ferulic acid has been e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, recognized for their diverse and potent biological activities. Among these, ferulic acid has been extensively studied for its antioxidant, anti-inflammatory, and photoprotective properties, making it a valuable compound in pharmaceuticals, cosmetics, and as a food preservative.[1][2] This guide introduces a synthetic analogue, 3-Chloro-4-methoxycinnamic acid, and provides a detailed comparative analysis against the naturally occurring ferulic acid. The strategic substitution of a hydroxyl group with a chlorine atom on the phenyl ring is anticipated to modulate the molecule's physicochemical properties and biological efficacy, a concept well-documented for halogenated cinnamic acid derivatives.[3] This comparison aims to provide researchers and drug development professionals with a comprehensive understanding of both molecules, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental chemical and physical properties of a compound dictate its behavior in biological systems, including its solubility, membrane permeability, and interaction with molecular targets. The table below summarizes the key physicochemical properties of 3-Chloro-4-methoxycinnamic acid and ferulic acid.

Property3-Chloro-4-methoxycinnamic acidFerulic Acid
Molecular Formula C₁₀H₉ClO₃C₁₀H₁₀O₄
Molecular Weight 212.63 g/mol 194.18 g/mol
Appearance SolidAmber colored solid
IUPAC Name (E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid[1]
Solubility Information not widely availableSoluble in hot water, ethanol, and ethyl acetate; slightly soluble in cold water[4]
Melting Point Not specified168-172 °C

The substitution of a hydroxyl group in ferulic acid with a chlorine atom in 3-Chloro-4-methoxycinnamic acid results in an increased molecular weight and is expected to increase the lipophilicity of the molecule. This modification can significantly influence its pharmacokinetic profile, potentially enhancing its ability to cross cellular membranes.[3]

Synthesis and Sourcing

Ferulic Acid: A Gift from Nature and the Lab

Ferulic acid is abundantly found in nature, particularly in the seeds and leaves of plants like cereals, coffee, and fruits.[4] It is biosynthesized in plants from L-phenylalanine via the shikimate/phenylpropanoid pathway.[2] For laboratory and industrial purposes, ferulic acid can be extracted from natural sources or synthesized through chemical methods. A common synthetic route is the Knoevenagel condensation of vanillin with malonic acid, catalyzed by a base like pyridine or piperidine.[5] Another established method is the Perkin reaction , which involves the condensation of an aromatic aldehyde (vanillin) with an aliphatic anhydride in the presence of its alkali salt.[6]

3-Chloro-4-methoxycinnamic Acid: A Synthetic Derivative

As a synthetic compound, 3-Chloro-4-methoxycinnamic acid is not known to occur naturally. Its synthesis can be achieved through established organic reactions used for creating cinnamic acid derivatives. The most probable synthetic routes are the Knoevenagel condensation and the Perkin reaction, utilizing 3-chloro-4-methoxybenzaldehyde as the starting material.

Conceptual Synthetic Workflow: Knoevenagel Condensation

Caption: Knoevenagel condensation for the synthesis of 3-Chloro-4-methoxycinnamic acid.

Comparative Biological Activities: Known vs. Inferred

Ferulic Acid: A Multifaceted Bioactive Compound

The biological activities of ferulic acid are well-documented, with a significant body of research supporting its therapeutic potential.

  • Antioxidant Activity: Ferulic acid is a potent antioxidant that can scavenge free radicals and inhibit lipid peroxidation.[2] This activity is primarily attributed to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to neutralize free radicals.[5]

  • Anti-inflammatory Effects: Ferulic acid has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7]

  • Photoprotective Effects: It can absorb UV radiation and is used in skincare formulations to protect against sun damage.[4]

3-Chloro-4-methoxycinnamic Acid: A Profile Based on Structure-Activity Relationships

Direct experimental data on the biological activities of 3-Chloro-4-methoxycinnamic acid are limited. However, based on the well-established structure-activity relationships (SAR) of halogenated cinnamic acid derivatives, we can infer its potential biological profile.

  • Anticipated Antimicrobial Activity: Halogenation of cinnamic acid derivatives has been shown to enhance their antimicrobial properties.[3][8] The increased lipophilicity due to the chlorine atom may facilitate the compound's passage through microbial cell membranes, leading to potential antibacterial and antifungal effects.

  • Modulated Antioxidant and Anti-inflammatory Potential: The replacement of the phenolic hydroxyl group with a chlorine atom will likely alter the antioxidant mechanism. While the direct hydrogen-donating capacity is lost, the halogen substituent can modulate the electronic properties of the aromatic ring, which may still influence its interaction with biological targets involved in oxidative stress and inflammation.[3] It is plausible that the anti-inflammatory activity could be retained or even enhanced through different mechanisms.[3]

  • Potential for Enhanced Cytotoxicity: Studies on halogenated cinnamic acids have indicated that such modifications can lead to increased cytotoxicity against various cancer cell lines.[3] This suggests that 3-Chloro-4-methoxycinnamic acid could be a candidate for further investigation as an anticancer agent.

Conceptual Signaling Pathway Modulation

Caption: Potential inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of the biological activities of 3-Chloro-4-methoxycinnamic acid and ferulic acid, detailed experimental protocols for key assays are provided below.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard and rapid method to evaluate the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (3-Chloro-4-methoxycinnamic acid and Ferulic Acid)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • For the control, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This cellular assay assesses the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (3-Chloro-4-methoxycinnamic acid and Ferulic Acid)

  • Griess Reagent for nitric oxide (NO) determination

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the nitrite concentration in the supernatant as an indicator of NO production.

  • Cytokine Measurement: Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibitory effect of the compounds on the production of these inflammatory mediators.

Conclusion and Future Directions

Ferulic acid stands as a well-established natural compound with a robust profile of beneficial biological activities. 3-Chloro-4-methoxycinnamic acid, its synthetic halogenated counterpart, presents an intriguing candidate for further investigation. Based on established structure-activity relationships, the introduction of a chlorine atom is likely to enhance its lipophilicity and may confer potent antimicrobial and cytotoxic properties, while potentially altering its antioxidant and anti-inflammatory mechanisms.

The provided experimental protocols offer a clear framework for a direct, head-to-head comparison of these two molecules. Such studies are crucial to elucidate the specific effects of the chloro-substitution and to determine the potential of 3-Chloro-4-methoxycinnamic acid as a novel therapeutic agent. Future research should focus on a comprehensive evaluation of its biological activities, pharmacokinetic profile, and safety to fully understand its potential in drug discovery and development.

References

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives: a new arsenal in the fight against cancer. European journal of medicinal chemistry, 46(9), 3595-3609.
  • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349.
  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.
  • López-Gresa, M. P., et al. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. Plants, 12(3), 633. [Link]

  • Gunia-Krzyżak, A., et al. (2021). Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. Molecules, 26(22), 6885. [Link]

  • Gunia-Krzyżak, A., Słoczyńska, K., & Popiół, J. (2018). Cinnamic acid derivatives and their biological efficacy. Molecules, 23(8), 2051. [Link]

  • Rostamizadeh, S., et al. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98. [Link]

  • Khatkar, A., et al. (2016). Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. Der Pharma Chemica, 8(1), 196-205. [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. Scribd. [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Sathee. [Link]

  • Fernandes, C., et al. (2021). The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. Atlas of Science. [Link]

  • Zduńska, K., et al. (2018). A recent overview on the biological and pharmacological activities of ferulic acid. EXCLI journal, 17, 753. [Link]

  • Ijarsct. (2025). Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. Ijarsct. [Link]

  • Kashid, B. B., et al. (2017). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extract of Acacia concinna pods as a Green Surfactant Type Catalyst. Der Pharma Chemica, 9(22), 50-71. [Link]

  • Ou, S., & Kwok, K. C. (2004). Ferulic acid: pharmaceutical functions, preparation and applications in foods. Journal of the Science of Food and Agriculture, 84(11), 1261-1269. [Link]

  • Chiu, C. T., et al. (2010). A comparison of skin delivery of ferulic acid and its derivatives: evaluation of their efficacy and safety. International journal of pharmaceutics, 399(1-2), 40-47. [Link]

  • De, P., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3620. [Link]

  • ResearchGate. (2020). Knoevenagel's Condensation Reaction Synthesis of p-methoxycinamic acid. ResearchGate. [Link]

  • ResearchGate. (2021). Halogenation of cinnamic acids. ResearchGate. [Link]

  • Nobelos, P. T., Papagiouvannis, G., & Rekka, E. A. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Antioxidants, 12(7), 1436. [Link]

  • Papagiouvannis, G., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6696. [Link]

  • Kumar, N., & Pruthi, V. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Foods, 13(13), 2139. [Link]

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 1-10. [Link]

  • ScienceMadness. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. ScienceMadness Discussion Board. [Link]

  • ChemRxiv. (2023). Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study. ChemRxiv. [Link]

  • Kumar, A., & Singh, R. (2018). A Concise Introduction of Perkin Reaction. Organic Chem Curr Res, 7(2), 1-3. [Link]

  • Al-Ostoot, F. H., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3290. [Link]

  • SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [Link]

  • Indriyanti, N. K., & Prahasiwi, A. I. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal Kimia dan Pendidikan Kimia, 7(2), 138-149. [Link]

  • Lee, J. W., et al. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Molecular medicine reports, 24(1), 1-9. [Link]

  • Lee, J. W., et al. (2021). 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. Molecular Medicine Reports, 24(1), 509. [Link]

  • Kim, H. G., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics, 21(1), 35. [Link]

Sources

Comparative

Comparative In Silico Profiling: 3-Chloro-4-methoxycinnamic Acid (3C4MCA) vs. Standard Ligands

Executive Summary & Molecule Profile 3-Chloro-4-methoxycinnamic acid (3C4MCA) represents a strategic modification of the hydroxycinnamic acid scaffold. Unlike its natural analog, Ferulic Acid (4-hydroxy-3-methoxycinnamic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Chloro-4-methoxycinnamic acid (3C4MCA) represents a strategic modification of the hydroxycinnamic acid scaffold. Unlike its natural analog, Ferulic Acid (4-hydroxy-3-methoxycinnamic acid), 3C4MCA incorporates a chlorine atom at the C3 position and a methoxy group at C4.

From a medicinal chemistry perspective, this substitution pattern is critical.[1] The chlorine atom enhances lipophilicity (


) and introduces the potential for halogen bonding  with carbonyl backbone residues in target proteins—a feature absent in standard hydroxycinnamic acids.[1] This guide provides a rigorous in silico framework to benchmark 3C4MCA against standard inhibitors, focusing on two primary therapeutic targets: 

-Glucosidase
(Diabetes Type II) and Bovine Serum Albumin (Pharmacokinetic Transport).
The Comparative Landscape
Feature3-Chloro-4-methoxycinnamic Acid (3C4MCA)Ferulic Acid (Natural Analog)Acarbose (Standard Inhibitor)
Chemotype Halogenated PhenylpropanoidHydroxycinnamic AcidOligosaccharide
Key Interaction Halogen Bond,

-

Stacking
H-Bond Donor (-OH)Extensive H-Bond Network
Predicted Bioavailability High (Lipophilic)Moderate (Rapid Metabolism)Low (<2% absorption)
Primary Utility Novel Lead OptimizationDietary AntioxidantClinical Drug

Computational Workflow Architecture

To ensure reproducibility and scientific validity, the modeling pipeline must follow a linear, self-validating trajectory. The following diagram outlines the required workflow for characterizing 3C4MCA.

InSilicoPipeline cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_md Phase 3: Dynamics & Analysis L_Prep Ligand Prep (DFT Optimization) Grid Grid Box Generation L_Prep->Grid P_Prep Protein Prep (PDB: 3W37 / 4BW1) P_Prep->Grid Dock Semi-Flexible Docking (Vina/Gold) Grid->Dock Valid Validation (Redocking RMSD < 2Å) Dock->Valid MD_Sim MD Simulation (100ns, GROMACS) Valid->MD_Sim Top Pose Energy MMPBSA/GBSA Binding Free Energy MD_Sim->Energy

Figure 1: The computational pipeline designed for 3C4MCA. Note the critical "Validation" step requiring redocking of the co-crystallized ligand before proceeding to MD.

Protocol 1: Molecular Docking Strategy

Docking 3C4MCA requires specific attention to the halogen atom.[1] Many standard force fields treat halogens merely as hydrophobic spheres, neglecting the sigma-hole (a region of positive electrostatic potential on the halogen).

Step-by-Step Methodology
  • Ligand Preparation (DFT Level):

    • Software: Gaussian 16 or ORCA.[1]

    • Method: Optimize geometry using B3LYP/6-31G(d) basis set.[1]

    • Rationale: Standard force field generation (e.g., MMFF94) often miscalculates the bond angle of methoxy groups on chlorinated rings.[1] DFT ensures the starting conformation is energetically minima.[1]

  • Target Selection:

    • Target A (

      
      -Glucosidase):  Use PDB ID 3W37  (Resolution 1.7 Å).[1] This structure is preferred over homology models because it is a high-resolution crystal structure complexed with Acarbose, allowing for direct active site validation [1].[1]
      
    • Target B (BSA): Use PDB ID 4BW1 .[1] Focus on Sudlow Site I (Subdomain IIA) , the primary binding pocket for aromatic carboxylic acids [2].[1]

  • Grid Box Configuration:

    • Center the grid on the co-crystallized ligand.[1]

    • Dimensions:

      
       Å.[1]
      
    • Critical Check: Ensure the grid encompasses residues Arg600 and Asp616 (for

      
      -glucosidase), as these are catalytic residues.
      
  • Docking Execution:

    • Use AutoDock Vina or Gold .[1]

    • Exhaustiveness: Set to 32 (High) to sample the conformational space of the flexible methoxy group.[1]

Comparative Scoring Analysis (Representative Data)

The following table illustrates typical binding energy ranges observed when comparing halogenated cinnamic acids to standards.

LigandBinding Energy (

, kcal/mol)
Inhibition Constant (

,

M)
Key Residue Interactions
3C4MCA -7.8 to -8.2 1.2 - 2.5 Trp376 (

-stack), Asp282 (H-bond)
Ferulic Acid-6.5 to -7.015.0 - 20.0Arg600 (Electrostatic)
Acarbose-9.5 to -11.00.5 - 1.0Extensive H-bond network

Interpretation: 3C4MCA typically outperforms Ferulic Acid due to the hydrophobic contribution of the Chlorine atom fitting into the lipophilic pocket of Site I, though it may not reach the potency of the macromolecule Acarbose.

Protocol 2: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify if the 3C4MCA-protein complex is stable over time or if the ligand drifts due to weak interactions.[1]

Simulation Parameters (GROMACS)
  • Force Field: CHARMM36m (Best for protein-small molecule complexes).[1]

  • Ligand Topology: Generate using CGenFF (CHARMM General Force Field) server.[1] Crucial: Manually verify the penalty scores for the Chlorine parameters.[1] High penalties (>50) require QM re-parameterization.[1]

  • System: Cubic box, TIP3P water model, neutralized with

    
     ions (0.15 M).
    
  • Production Run: 100 ns, 310 K (Body temp), 1 bar pressure.

Essential Metrics for Analysis[1]
  • RMSD (Root Mean Square Deviation):

    • Success Criterion: The Ligand-RMSD should stabilize (plateau) within 2-3 Å relative to the protein backbone. Continuous rising indicates ligand detachment.[1]

  • RMSF (Root Mean Square Fluctuation):

    • Compare the RMSF of the Active Site Loop (residues 280-290 in

      
      -glucosidase). A reduction in fluctuation upon binding 3C4MCA compared to the Apo (unbound) protein indicates stabilization/inhibition.[1]
      
  • Hydrogen Bond Lifetime:

    • Calculate the percentage of simulation time specific H-bonds exist.[1]

    • Target: A bond with Asp282 > 60% occupancy suggests strong inhibition.[1]

Mechanism of Action Visualization

Understanding how 3C4MCA inhibits the target is vital.[1] The diagram below maps the specific pharmacophore interactions predicted for this molecule within the


-Glucosidase active site.

InteractionMap Ligand 3-Chloro-4-methoxy cinnamic Acid Asp282 Asp282 (Catalytic Nucleophile) Ligand->Asp282 H-Bond (Carboxyl) Arg600 Arg600 (Anion Anchor) Ligand->Arg600 Salt Bridge Trp376 Trp376 (Hydrophobic Wall) Ligand->Trp376 Pi-Pi Stacking (Aromatic Ring) Phe525 Phe525 (Gatekeeper) Ligand->Phe525 Halogen Bond (Cl...pi)

Figure 2: Pharmacophore map of 3C4MCA.[1] The Chlorine atom (Cl) facilitates unique hydrophobic/halogen interactions with Phe525/Trp376, distinguishing it from non-halogenated analogs.

ADMET & Drug-Likeness Profiling

For 3C4MCA to be a viable drug candidate, it must pass pharmacokinetic hurdles.[1]

  • Lipinski's Rule of 5 Compliance:

    • MW: ~212.6 g/mol (< 500) ✅

    • H-Bond Donors: 1 (Carboxyl OH) (< 5) ✅

    • H-Bond Acceptors: 3 (< 10) ✅

    • 
      : ~2.8 (Estimated).[1] Note: The Cl group increases 
      
      
      
      compared to Ferulic acid (~1.5), improving membrane permeability but potentially increasing metabolic clearance risk.
  • Toxicity Prediction (ProTox-II / pkCSM):

    • Cinnamic acids are generally generally recognized as safe (GRAS), but chlorinated derivatives must be checked for Hepatotoxicity .[1]

    • Protocol: Submit SMILES string to SwissADME [3] to calculate the Bioavailability Radar.[1]

Conclusion

In comparative in silico modeling, 3-Chloro-4-methoxycinnamic acid exhibits a distinct advantage over Ferulic Acid regarding binding affinity (


), driven primarily by the entropy gain from hydrophobic burial of the chlorine substituent. While it may not match the raw binding strength of Acarbose, its superior pharmacokinetic profile (smaller size, better permeability) makes it a promising lead scaffold for oral antidiabetic agents.

Researchers should prioritize Molecular Dynamics over simple docking for this compound to accurately capture the stability of the halogen-mediated interactions, which are often underestimated by static scoring functions.

References

  • Yamamoto, K., et al. (2010).[1] Crystal structures of human alpha-glucosidase complexed with acarbose and miglitol. Journal of Medicinal Chemistry.

  • Sudlow, G., et al. (1975).[1] Specificity of binding sites on human serum albumin. Molecular Pharmacology.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports. [Link]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Abraham, M. J., et al. (2015).[1] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1] SoftwareX. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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